2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine
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Overview
Description
2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopenta[b]pyridine core with a 2,4-dimethoxyphenylmethyl substituent, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine typically involves multi-step organic reactions. One common approach is the reduction of 2,4-dimethoxybenzonitrile using sodium borohydride (NaBH4) and boron trifluoride etherate (BF3.OEt2) in tetrahydrofuran (THF) to obtain 2,4-dimethoxybenzylamine . This intermediate can then be further reacted with appropriate cyclopenta[b]pyridine derivatives under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with optimized reaction conditions and catalysts could be a potential approach for industrial production.
Chemical Reactions Analysis
Types of Reactions
2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst, alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce various amine derivatives.
Scientific Research Applications
2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: May be used in the development of new materials or as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOME): A hallucinogenic compound with a similar aromatic structure.
N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine: Another compound with a similar core structure.
Uniqueness
2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine is unique due to its specific substitution pattern and the presence of both cyclopenta[b]pyridine and 2,4-dimethoxyphenylmethyl groups. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research.
Properties
Molecular Formula |
C17H21N3O2 |
---|---|
Molecular Weight |
299.37 g/mol |
IUPAC Name |
2-N-[(2,4-dimethoxyphenyl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine |
InChI |
InChI=1S/C17H21N3O2/c1-21-12-4-3-11(16(9-12)22-2)10-19-17-8-5-13-14(18)6-7-15(13)20-17/h3-5,8-9,14H,6-7,10,18H2,1-2H3,(H,19,20) |
InChI Key |
YTJFGZZYVJELLM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC3=C(C=C2)C(CC3)N)OC |
Origin of Product |
United States |
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